molecular formula C6H6N4O3 B1601169 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide CAS No. 73403-52-8

6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide

Cat. No. B1601169
CAS RN: 73403-52-8
M. Wt: 182.14 g/mol
InChI Key: VMRQDHNGCIPVSM-UHFFFAOYSA-N
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Description

“6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide” is a chemical compound . It is also known as “6-OXO-1,6-DIHYDRO-PYRAZINE-2,3-DICARBOXYLIC ACID DIAMIDE” with the CAS No. 73403-52-8 . The molecular weight of this compound is 182.13684 and the molecular formula is C6H6N4O3 .


Synthesis Analysis

A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives were designed and synthesized . The synthesis process involved the creation of a series of pyrimidine dicarboxamides .


Molecular Structure Analysis

The molecular structure of “6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide” is represented by the formula C6H6N4O3 . This indicates that the compound consists of 6 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Inhibition of Matrix Metalloproteinases (MMPs)

A series of derivatives of 6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide have been synthesized and evaluated for their inhibitory effects on MMPs, particularly MMP 13. These compounds have shown potent and highly selective activity .

Xanthine Oxidase Inhibition

Novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs), which are derivatives of the compound , have been reported as effective xanthine oxidase inhibitors (XOIs). These inhibitors are significant for treating hyperuricemia-associated diseases .

Cyclin-Dependent Kinase Inhibition

Derivatives of 6-Oxo-1,6-dihydropyridines have been synthesized and evaluated for their inhibitory activity against CDK1 and CDK2, which are crucial in cell cycle regulation .

Mechanism of Action

properties

IUPAC Name

6-oxo-1H-pyrazine-2,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O3/c7-5(12)3-4(6(8)13)10-2(11)1-9-3/h1H,(H2,7,12)(H2,8,13)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRQDHNGCIPVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(NC1=O)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504551
Record name 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73403-52-8
Record name 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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